2-Fluoro-3-(pyrimidin-5-yl)benzonitrile
Description
2-Fluoro-3-(pyrimidin-5-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a pyrimidine ring at the 3-position and fluorine at the 2-position. This scaffold is prevalent in medicinal chemistry and materials science due to its versatility in forming hydrogen bonds, modulating electronic properties, and enhancing target selectivity.
Properties
Molecular Formula |
C11H6FN3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-3-pyrimidin-5-ylbenzonitrile |
InChI |
InChI=1S/C11H6FN3/c12-11-8(4-13)2-1-3-10(11)9-5-14-7-15-6-9/h1-3,5-7H |
InChI Key |
ILJKTYOSGRYYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CN=C2)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogs:
PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile)
- Structure : Incorporates a morpholine-substituted pyrrolopyrimidine fused ring.
- Synthesis : Utilizes Suzuki cross-coupling and bromination steps .
- Application : Potent LRRK2 kinase inhibitor with high brain penetration, underscoring the role of fluorine in pharmacokinetics .
4-(2-(Pyrimidin-5-ylamino)pyrimidin-5-ylamino)benzonitrile (Compound 126) Structure: Dual pyrimidinylamino groups attached to benzonitrile. Synthesis: Achieved via nucleophilic substitution reactions. Properties: Higher melting point (230°C) vs. analogs due to hydrogen bonding .
18F-PEB (3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile)
- Structure : Ethynyl linker connecting pyridine and benzonitrile.
- Application : Radioligand for mGluR5 imaging; fluorine position critical for binding affinity .
Physicochemical Properties
Key Observations :
- Fluorine and pyrimidine groups enhance thermal stability (e.g., Compound 126’s high melting point) .
- IR spectra of benzonitrile derivatives show characteristic nitrile stretches (~2229 cm⁻¹) .
Kinase Inhibitors:
- PF-06447475 : IC₅₀ < 1 nM for LRRK2; fluorination improves blood-brain barrier penetration .
- Compound 127 (4-((2-(methylamino)pyrimidin-5-yl)amino)benzonitrile): Moderate FAK inhibition (44% purity) .
Radioligands:
Materials Science:
- Push-Pull Benzonitriles (D1–D3) : Pyrimidine-thiophene linkers enhance photovoltaic efficiency in solar cells .
Substituent Effects on Performance
- Fluorine Position : 2-Fluoro substitution (vs. 3-fluoro in 65g ) may reduce steric hindrance in enzyme binding.
- Electron-Withdrawing Groups : Nitrile and pyrimidine enhance electron-deficient character, critical for charge transfer in solar cells .
- Heterocyclic Modifications: Morpholine (PF-06447475) vs. methylamino (Compound 127) alters solubility and target engagement .
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